8-Methylpyrene-1-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
493040-18-9 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
8-methylpyrene-1-carbaldehyde |
InChI |
InChI=1S/C18H12O/c1-11-2-3-12-4-5-13-6-7-14(10-19)16-9-8-15(11)17(12)18(13)16/h2-10H,1H3 |
InChI Key |
QHOUITFBIHDLKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C=CC4=C3C2=C(C=C1)C=C4)C=O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 8 Methylpyrene 1 Carbaldehyde Derivatives
Electrophilic Aromatic Substitution Mechanisms on Pyrene (B120774) Scaffolds
The pyrene ring system is inherently electron-rich, making it prone to electrophilic aromatic substitution (SEAr) reactions. The positions of substitution are dictated by the electron density of the carbon atoms in the aromatic system.
The most electron-rich and, therefore, most reactive positions on the pyrene scaffold are C1, C3, C6, and C8. rsc.orgmdpi.com These sites readily undergo electrophilic attack. mdpi.com The general mechanism for electrophilic aromatic substitution involves the initial attack of an electrophile (E⁺) on the π-electron system of the pyrene ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. rsc.orgminia.edu.eg In the subsequent step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the pyrene ring. libretexts.org
The presence of an activating group, such as a methyl group at the C8 position, would be expected to further enhance the electron density at the ortho and para positions relative to it, although the inherent reactivity of the pyrene C1, C3, and C6 positions remains high. Conversely, the presence of a deactivating group, like the carbaldehyde group at the C1 position, would decrease the electron density, particularly at the positions ortho and para to it. Therefore, in 8-methylpyrene-1-carbaldehyde, the interplay of these two groups will direct incoming electrophiles.
Common electrophilic substitution reactions on pyrene include:
Halogenation: Introduction of halogen atoms (e.g., Br, Cl) typically requires a Lewis acid catalyst. minia.edu.eg
Nitration: The use of nitric acid in the presence of sulfuric acid generates the nitronium ion (NO₂⁺) as the active electrophile. minia.edu.eg
Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). minia.edu.eg
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, using an acyl halide or alkyl halide and a Lewis acid catalyst. minia.edu.eg
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Pyrene
| Position | Relative Reactivity | Directing Influence of Substituents in this compound |
| 1, 3, 6, 8 | Highest | C1 is substituted with a deactivating carbaldehyde group. C8 is substituted with an activating methyl group. |
| 2, 7 | Lower | Less favored for substitution unless bulky electrophiles are used or under specific catalytic conditions. rsc.org |
| 4, 5, 9, 10 (K-region) | Lowest | Generally unreactive towards electrophilic substitution but can be functionalized through other methods. mdpi.comworktribe.com |
Nucleophilic Additions to the Pyrene-1-carbaldehyde Moiety
The carbaldehyde group at the C1 position of this compound is a primary site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond.
A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is often followed by protonation of the oxygen to yield an alcohol. Common nucleophilic addition reactions include:
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form secondary alcohols.
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) converts the aldehyde into an alkene. worktribe.com This is a versatile method for forming carbon-carbon double bonds.
Formation of Imines and Related Derivatives: Condensation with primary amines yields imines (Schiff bases). Reaction with hydroxylamine (B1172632) produces oximes, and reaction with hydrazines gives hydrazones. researchgate.net For instance, pyrene-1-carbaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form E-pyrene-1-carbaldehyde oxime. researchgate.net
The steric hindrance from the bulky pyrene ring can influence the reactivity of the carbaldehyde group. For example, the reaction of pyrene-1-carbaldehyde with certain nucleophiles may be slower compared to less sterically hindered aldehydes. acs.org
Table 2: Examples of Nucleophilic Addition Reactions at the Carbaldehyde Group
| Nucleophile | Reagent Example | Product Type |
| Hydride | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary alcohol |
| Organometallic | Grignard reagent (e.g., CH₃MgBr), Organolithium reagent (e.g., n-BuLi) | Secondary alcohol |
| Cyanide | Hydrogen cyanide (HCN) or Sodium cyanide (NaCN) | Cyanohydrin |
| Amine | Primary amine (R-NH₂) | Imine (Schiff base) |
| Hydroxylamine | Hydroxylamine (NH₂OH) | Oxime |
| Phosphorus Ylide | Wittig reagent (e.g., Ph₃P=CH₂) | Alkene |
Intramolecular Cyclization Pathways of Functionalized Pyrenes
Functionalized pyrene derivatives, including those derived from this compound, can undergo intramolecular cyclization reactions to form larger, often complex, polycyclic aromatic structures. These reactions are highly dependent on the nature and position of the substituents on the pyrene core.
One notable example is the intramolecular photocyclization of pyrene derivatives. For instance, (E)-stilbene analogues of pyrene can be photocyclized in the presence of an oxidant like iodine to yield helicenes, which are polycyclic aromatic compounds with a helical, non-planar structure. worktribe.com The starting materials for these reactions can be synthesized from pyrenecarbaldehydes via Wittig reactions. worktribe.com
Another strategy involves the use of directing groups to control the regioselectivity of the cyclization. For example, a substituent at the C1 position can be designed to react with the C2 position to form a new fused ring. This often involves an initial modification of the pyrene, followed by a cyclization step. rsc.org Palladium-catalyzed intramolecular hydrofunctionalization of alkenes, where a directing group controls the ring size, is a modern approach to forming carbo- and heterocycles. rsc.org
Oxidation and Reduction Chemistry of Pyrenecarbaldehyde Systems
The chemical reactivity of this compound also encompasses oxidation and reduction reactions, which can target either the pyrene core, the methyl group, or the carbaldehyde group. libretexts.orgkhanacademy.orgbyjus.com
Oxidation:
Oxidation of the Aldehyde: The carbaldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This is a standard transformation in organic chemistry.
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized under specific conditions. For example, benzylic positions are susceptible to oxidation by reagents like potassium permanganate to form carboxylic acids. mnstate.edu
Oxidation of the Pyrene Core: The pyrene ring system itself can be oxidized, particularly at the K-region (C4-C5 and C9-C10 bonds). rsc.org Oxidation can lead to the formation of quinones. For example, pyrene can be oxidized to pyrene-4,5-dione. rsc.org The presence of substituents can influence the regioselectivity of this oxidation.
Reduction:
Reduction of the Aldehyde: The carbaldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). ucr.edu It can also be completely reduced to a methyl group via methods like the Wolff-Kishner or Clemmensen reduction. worktribe.commnstate.edu The Wolff-Kishner reduction, for example, has been used to convert pyrene-1-carbaldehyde to 1-methylpyrene (B1203753). worktribe.com
Reduction of the Pyrene Core: The aromatic system of pyrene can be reduced under more forcing conditions. For instance, catalytic hydrogenation can lead to the formation of di-, tetra-, or even fully hydrogenated pyrene derivatives. rsc.org The Birch reduction offers a method for the partial reduction of the aromatic ring. rsc.org
Table 3: Summary of Oxidation and Reduction Reactions
| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |
| -CHO (Carbaldehyde) | Oxidation | KMnO₄, H₂CrO₄ | -COOH (Carboxylic acid) |
| -CHO (Carbaldehyde) | Reduction | NaBH₄, LiAlH₄ | -CH₂OH (Primary alcohol) |
| -CHO (Carbaldehyde) | Reduction | H₂NNH₂/KOH (Wolff-Kishner) | -CH₃ (Methyl) |
| -CH₃ (Methyl) | Oxidation | KMnO₄ | -COOH (Carboxylic acid) |
| Pyrene Core | Oxidation | CrO₃ | Pyrenequinone |
| Pyrene Core | Reduction | H₂/Pd, Birch Reduction | Dihydropyrene, Tetrahydropyrene |
Derivatization Strategies and Molecular Transformations
Wittig and Horner-Wadsworth-Emmons Olefination Reactions
The conversion of the carbaldehyde group into a carbon-carbon double bond (C=C) is a fundamental strategy for extending the π-conjugated system of the pyrene (B120774) core. This is primarily achieved through the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of the desired alkene and triphenylphosphine (B44618) oxide. While specific examples detailing the Wittig reaction of 8-methylpyrene-1-carbaldehyde are not prevalent, studies on related pyrene aldehydes demonstrate the utility of this method. For instance, pyrene-5-carbaldehyde has been successfully converted into its corresponding (E)/(Z)-alkene mixture via a Wittig reaction with 4-methoxyphenylmethyl phosphonium (B103445) ylide. This indicates the general applicability of the Wittig reaction to the pyrene-aldehyde system for creating vinyl-pyrene derivatives.
The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing for reactions with a broader range of aldehydes and often providing greater control over the stereochemistry of the resulting alkene. A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, and the water-soluble phosphate (B84403) byproduct simplifies product purification. The reaction begins with the deprotonation of a phosphonate ester by a base, followed by nucleophilic attack on the aldehyde to form an intermediate that eliminates to give the alkene.
| Reaction | Reagent Type | Typical Product Stereochemistry | Byproduct |
| Wittig | Phosphorus Ylide | Mixture of (E) and (Z) isomers (ylide dependent) | Triphenylphosphine oxide |
| HWE | Phosphonate Carbanion | Predominantly (E)-isomer | Water-soluble phosphate ester |
Condensation Reactions with Amine and Hydrazine (B178648) Derivatives
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazine derivatives to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental for creating novel ligands, fluorescent probes, and biologically active molecules.
Schiff Base Formation: The reaction with primary amines yields Schiff bases, which contain a C=N double bond. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. Pyrene-based Schiff bases are of significant interest due to their unique photophysical properties and potential applications as chemosensors. For example, pyrene-1-carbaldehyde has been condensed with various amines, such as 4-aminobenzoate (B8803810) derivatives, to create novel organotin(IV) compounds with potential anticancer properties. These Schiff bases often exhibit fluorescence that can be selectively modulated by the presence of metal ions like Zn²⁺ and Al³⁺, demonstrating their utility as fluorescent sensors.
Hydrazone Formation: Condensation with hydrazine or its derivatives (e.g., isoniazid (B1672263), thiosemicarbazide) produces hydrazones. These compounds are valuable intermediates in organic synthesis and are also investigated for their biological activities. A straightforward, one-step condensation reaction between isoniazid and pyrene-1-carbaldehyde has been reported to produce the corresponding N'-((pyren-1-yl)methylene)isonicotinohydrazide in good yield. Similarly, pyrene-1-carboxaldehyde hydrazone can be prepared and subsequently condensed with other aldehydes, such as (4-dimethylamino)cinnamaldehyde, to create extended, azine-linked hybrid molecules with interesting photophysical behaviors.
Table of Representative Condensation Reactions with Pyrene-1-carbaldehyde
| Nucleophile | Product Type | Application/Significance |
|---|---|---|
| 4-Aminobenzoate | Schiff Base | Precursor to organometallic anticancer agents |
| Aminophenol | Schiff Base | Antibacterial agents, BSA binding studies |
| Isoniazid | Hydrazone | Component of semiconductor devices |
Halogenation for Further Cross-Coupling Elaboration
Introducing a halogen atom, typically bromine, onto the pyrene ring is a key strategic step for enabling further functionalization through palladium-catalyzed cross-coupling reactions. While direct halogenation of this compound is not widely documented, methods for the selective bromination of the pyrene core are well-established and provide access to key intermediates.
Electrophilic bromination of pyrene preferentially occurs at the most electron-rich positions (1, 3, 6, and 8). By controlling the stoichiometry of the brominating agent (e.g., Br₂, N-bromosuccinimide), it is possible to obtain 1-bromopyrene (B33193). This 1-bromopyrene can then be converted to pyrene-1-carbaldehyde through a formylation reaction, such as lithiation followed by quenching with N,N-dimethylformamide (DMF).
Alternatively, if one were to halogenate a pre-existing pyrene-1-carbaldehyde, the formyl group, being an electron-withdrawing and meta-directing group, would deactivate the ring towards further electrophilic substitution and direct incoming electrophiles to positions 3, 6, and 8. Achieving selective halogenation at a specific position on the aldehyde-substituted pyrene would require careful optimization of reaction conditions. Once a halo-pyrene-carbaldehyde is synthesized, it becomes a valuable substrate for building more complex molecular architectures.
Introduction of Diverse Functional Groups (e.g., alkynyl, aryl, amino)
Halogenated pyrene aldehydes are versatile platforms for introducing a variety of functional groups onto the pyrene core using transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, dramatically expanding the chemical diversity of accessible pyrene derivatives.
Alkynyl Groups (Sonogashira Coupling): The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. A 1-bromopyrene derivative can be coupled with various terminal alkynes to introduce alkynyl moieties. This strategy is crucial for creating extended π-systems with applications in materials science. For example, 1-bromo-2-ethynylpyrene has been used in on-surface synthesis studies, highlighting the utility of Sonogashira coupling in creating complex pyrene-based nanostructures.
Aryl Groups (Suzuki Coupling): The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. This reaction is exceptionally tolerant of various functional groups and is widely used to form biaryl systems. A brominated pyrene-aldehyde could be coupled with a range of arylboronic acids to introduce diverse aryl substituents, thereby fine-tuning the electronic and photophysical properties of the final molecule.
Amino Groups (Buchwald-Hartwig Amination): This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This provides a direct route to introduce primary or secondary amino groups onto the pyrene scaffold, which can serve as important functional handles or as key components in donor-acceptor chromophores.
Integration into Multichromophoric Systems
The derivatization strategies discussed above are frequently employed to incorporate the pyrene unit into larger, multichromophoric systems. The strong fluorescence and unique photophysical properties of pyrene make it an excellent component for constructing fluorescent probes, sensors, and materials for optoelectronic applications.
A prominent example is the synthesis of pyrene-BODIPY (boron-dipyrromethene) dyads. The standard synthesis of BODIPY dyes involves the acid-catalyzed condensation of an aldehyde with two equivalents of a pyrrole (B145914) derivative, followed by oxidation and complexation with boron trifluoride. By using pyrene-1-carbaldehyde in this reaction, a pyrene unit can be directly attached to the meso-position of the BODIPY core. These pyrene-BODIPY systems are of great interest for their potential as fluorescent probes and photosensitizers, often exhibiting efficient Förster Resonance Energy Transfer (FRET) between the pyrene donor and the BODIPY acceptor.
Beyond BODIPY dyes, the pyrene aldehyde core can be used to build other complex systems. The vinyl and ethynyl (B1212043) pyrene derivatives synthesized via olefination and Sonogashira coupling can be further polymerized or incorporated into larger conjugated molecules for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to attach pyrene to other photoactive units, such as phenanthroline to form copper(I) complexes, allows for the development of advanced photosensitizers with tailored properties.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Pyrene-1-carbaldehyde |
| Triphenylphosphine oxide |
| 4-methoxyphenylmethyl phosphonium ylide |
| Isoniazid |
| N'-((pyren-1-yl)methylene)isonicotinohydrazide |
| (4-dimethylamino)cinnamaldehyde |
| 1-bromopyrene |
| N,N-dimethylformamide (DMF) |
| N-bromosuccinimide (NBS) |
| 1-bromo-2-ethynylpyrene |
| Boron-dipyrromethene (BODIPY) |
Photophysical and Spectroscopic Investigations of 8 Methylpyrene 1 Carbaldehyde Analogues
Electronic Absorption and Emission Characteristics.beilstein-journals.orgnih.govnih.gov
The electronic absorption and emission spectra of pyrene (B120774) derivatives are governed by the extended π-conjugated system of the pyrene core. The introduction of substituents, such as a methyl and a carbaldehyde group at the 1 and 8 positions, can significantly modulate these properties. The absorption spectra of pyrene derivatives typically exhibit strong π-π* transitions. For instance, pyrene-1-carbaldehyde shows distinct absorption bands, with the longest wavelength absorption attributed to n-π* transitions of the imine functionalized pyrene units. nih.gov The presence of a methyl group, an electron-donating group, and a carbaldehyde group, an electron-withdrawing group, in an 8-methylpyrene-1-carbaldehyde analogue would be expected to influence the energy of the frontier molecular orbitals, leading to shifts in the absorption maxima.
The emission properties are equally sensitive to substitution. Pyrene and its derivatives are well-known for their characteristic fluorescence. The position and intensity of the emission bands provide valuable information about the electronic nature of the excited state and its interaction with the surrounding environment.
Monomer Fluorescence Emission Profiles.beilstein-journals.orgrsc.org
The monomer fluorescence of pyrene derivatives is characterized by a structured emission spectrum in non-polar solvents, which becomes less resolved and red-shifted as the solvent polarity increases. This phenomenon, known as the Ham effect, is a hallmark of pyrene photophysics. For pyrene-1-carbaldehyde, the emission spectrum can be influenced by the nature of the lowest excited state, which can be either a locally excited (LE) state of the pyrene moiety or an intramolecular charge transfer (ICT) state. researchgate.net The fluorescence quantum yield of these compounds can vary significantly depending on the substituents. For example, N-alkylamino(pyren-1-yl)methylphosphonic derivatives are reported to be stronger emissive compounds than their N-aryl counterparts. beilstein-journals.org
| Compound | Solvent | Emission Maximum (nm) | Quantum Yield (ΦF) | Reference |
|---|---|---|---|---|
| N-Benzylamino(pyren-1-yl)methylphosphonic acid | PBS | - | 0.68 | beilstein-journals.org |
| Dimethyl tert-butylamino(pyren-1-yl)methylphosphonate | - | - | 0.11 | beilstein-journals.org |
Excimer Formation and Emission Quenching Phenomena.nih.govcore.ac.uk
A distinctive feature of pyrene photophysics is the formation of excimers, which are excited-state dimers formed between an excited-state pyrene molecule and a ground-state molecule. This process is highly dependent on the concentration and the proximity of the pyrene moieties. Excimer emission is characterized by a broad, structureless, and significantly red-shifted band compared to the monomer emission. While excimer formation is common for pyrene itself, the introduction of bulky substituents can sterically hinder this process.
Fluorescence quenching, the decrease in fluorescence intensity, can occur through various mechanisms, including photoinduced electron transfer (PET). The presence of electron-donating or electron-accepting groups can facilitate PET, leading to quenching of the pyrene fluorescence. For instance, the deprotonation of an amino group in a pyrene derivative can induce quenching of the excited fluorophore by electron transfer. core.ac.uk In studies of pyrene derivatives with bovine serum albumin (BSA), static quenching was observed, indicating the formation of a non-fluorescent ground-state complex. nih.gov
Excited State Dynamics and Lifetimes.nih.govnih.gov
The excited-state dynamics of pyrene and its analogues are complex, involving processes such as internal conversion, intersystem crossing, and vibrational relaxation. The fluorescence lifetime of pyrene is notably long, which is attributed to the slow rates of non-radiative decay processes. This is a consequence of the similarity in the molecular structure and potential energy surfaces of the ground (S₀) and first excited singlet (S₁) states. nih.gov
Time-resolved fluorescence spectroscopy is a powerful tool to investigate these dynamics. The decay of the excited state often follows multi-exponential kinetics, reflecting the presence of different conformations or competing decay pathways. For pyrene excimers, rapid structural reorganization towards a stable stacked-twisted conformer is a dominant process that influences its photophysics and reconciles the observation of long fluorescence lifetimes. nih.gov The introduction of substituents can significantly alter the excited-state lifetimes by introducing new decay channels or modifying the rates of existing ones.
Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms.nih.govnih.gov
Photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET) are two fundamental processes that can occur in suitably designed pyrene-based systems. PET involves the transfer of an electron from a donor to an acceptor molecule upon photoexcitation, often leading to fluorescence quenching. The efficiency of PET is governed by the redox potentials of the donor and acceptor and the distance between them. In pyrene derivatives functionalized with electron-donating or -accepting groups, intramolecular PET can be a dominant de-excitation pathway.
FRET, on the other hand, is a non-radiative energy transfer process from an excited-state donor fluorophore to a ground-state acceptor fluorophore. The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two chromophores. Pyrene is often used as a FRET donor due to its high fluorescence quantum yield and long lifetime. For example, FRET can occur between the tryptophan residues of a protein (donor) and a pyrene-conjugated ligand (acceptor). nih.gov
Solvatochromic Behavior and Environmental Sensitivity.researchgate.netrsc.orgrsc.org
Pyrene derivatives often exhibit significant solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of the solvent. This property makes them excellent probes for studying the microenvironment of complex systems. The solvatochromic shift in pyrene-based donor-π-acceptor (D–π–A) dyes is attributed to changes in the dipole moment upon excitation. rsc.org For instance, pyrene-1-carboxaldehyde shows solvatochromic behavior, which can be used to probe the polarity of different environments. researchgate.net
The sensitivity to the environment is not limited to solvent polarity. The fluorescence of pyrene derivatives can also be affected by other factors such as pressure, leading to piezochromism. In the solid state, increasing pressure on pyrene-1-carbaldehyde crystals results in a red-shift of the fluorescence due to decreased intermolecular distances within the π-stacks. nih.gov
| Solvent | Polarity (ET(30)) | Absorption Max (nm) | Emission Max (nm) | Reference |
|---|---|---|---|---|
| Hexane | 31.0 | 400 | 450 | rsc.org |
| Toluene | 33.9 | 410 | 480 | rsc.org |
| Dichloromethane | 41.1 | 420 | 520 | rsc.org |
| Acetonitrile | 46.0 | 425 | 550 | rsc.org |
| Water | 63.1 | 430 | 580 | rsc.org |
Influence of Substituents on Photophysical Pathways.mdpi.comresearchgate.netacs.org
The nature and position of substituents on the pyrene core have a profound impact on the photophysical properties and de-excitation pathways. Electron-donating groups, such as methyl or amino groups, and electron-withdrawing groups, like carbaldehyde or cyano groups, can significantly alter the electronic structure and, consequently, the absorption and emission characteristics.
For example, the sulfonation of 1-methylpyrene (B1203753) occurs preferentially at the 6- and 8-positions. researchgate.net The introduction of a cyano group at the 2-position of pyrene has been shown to be a relatively ineffective acceptor, resulting in photophysical behavior only mildly perturbed from that of unsubstituted pyrene. acs.org In contrast, 3-(1-pyrene)-N-hexyl-1,8-naphthalimide exhibits photophysical properties influenced by the potential for photoinduced electron transfer between the pyrene and naphthalimide moieties. mdpi.com The strategic placement of substituents allows for the fine-tuning of the photophysical properties, enabling the design of molecules with tailored functions for specific applications.
Theoretical and Computational Studies
Density Functional Theory (DFT) Investigations on Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. In studies of related compounds like pyrene-1-carbaldehyde and its derivatives, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-311G(d,p), have been shown to provide results that correlate well with experimental data, such as X-ray crystallography.
| Parameter | Methodology | Purpose | Typical Basis Set |
|---|---|---|---|
| Geometry Optimization | DFT (e.g., B3LYP, PBE0) | To find the lowest energy molecular structure. | 6-31G(d), 6-311G(d,p) |
| Electronic Properties | DFT (e.g., B3LYP) | Calculation of orbital energies, dipole moment, and charge distribution. | 6-311+G(d,p) |
| Spectroscopy | TD-DFT | Prediction of electronic (UV-Vis) absorption spectra. | aug-cc-pVTZ, 6-311+G(d,p) |
Molecular Orbital Analysis and Frontier Orbital Energetics
The chemical reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's excitability and kinetic stability.
For 8-Methylpyrene-1-carbaldehyde, the electronic character is influenced by both the pyrene core and its substituents. The pyrene system itself has a delocalized π-electron system. The carbaldehyde group (-CHO) at the C1 position acts as an electron-withdrawing group, which tends to lower the energy of the LUMO. Conversely, the methyl group (-CH₃) at the C8 position is an electron-donating group, which tends to raise the energy of the HOMO. The combined effect of these two groups is a reduction of the HOMO-LUMO gap compared to unsubstituted pyrene, which would shift its absorption spectrum to longer wavelengths (a bathochromic shift). DFT calculations on pyrene and its derivatives confirm these trends. For instance, studies on 2-(pyren-1-yl)-1H-benzimidazole, derived from pyrene-1-carbaldehyde, show that the HOMO and LUMO are distributed across the entire pyrene and benzimidazole rings.
| Compound | EHOMO (a.u.) | ELUMO (a.u.) | Energy Gap ΔE (a.u.) |
|---|---|---|---|
| Pyrene | -0.211 | -0.078 | 0.133 |
| 2-(pyren-1-yl)-1H-benzimidazole | -0.201 | -0.072 | 0.129 |
Prediction of Spectroscopic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the preeminent computational method for predicting the electronic absorption spectra of organic molecules. By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can simulate a UV-Vis spectrum, providing information on the maximum absorption wavelengths (λmax) and the intensity of these transitions (oscillator strengths).
The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional. Benchmark studies on fused-ring aromatic systems have shown that global hybrid functionals like B3LYP and PBE0, as well as range-separated hybrids like CAM-B3LYP, generally provide good agreement with experimental spectra. For this compound, TD-DFT calculations would predict the primary electronic transitions, which are typically π → π* in nature, originating from the delocalized system of the pyrene core. The presence of the methyl and carbaldehyde substituents, which decrease the HOMO-LUMO gap, is expected to result in absorption bands at longer wavelengths compared to unsubstituted pyrene. Such calculations are vital for designing molecules with specific photophysical properties, for example, in the context of organic electronics or fluorescent probes.
Modeling of Excited State Dynamics
While TD-DFT predicts static absorption properties, understanding the fate of a molecule after it absorbs light requires modeling its excited-state dynamics. This involves simulating the motion of the atoms on excited-state potential energy surfaces (PES). Non-adiabatic molecular dynamics (NAMD) simulations, such as those based on Tully's fewest switches surface hopping (FSSH) algorithm, are employed for this purpose.
These simulations can track the de-excitation pathways of a molecule, including processes like internal conversion (transitions between states of the same multiplicity) and intersystem crossing (transitions between states of different multiplicity, e.g., singlet to triplet). These events often occur at conical intersections, which are points of degeneracy between two electronic states. For a molecule like this compound, NAMD simulations could elucidate its photostability, fluorescence quantum yield, and the lifetimes of its excited states. Studies on the photochemistry of pyrene have utilized surface hopping dynamics to model excited-state lifetimes and explore potential photochemical reaction channels, demonstrating the power of these methods to provide a time-resolved, atomistic view of photophysical processes nih.govnih.gov.
Conformational Analysis and Molecular Dynamics Simulations
Computational methods, particularly DFT, can be used to perform a relaxed potential energy surface scan. This involves calculating the molecule's energy at fixed increments of the relevant dihedral angle while allowing all other geometric parameters to relax. Such a scan reveals the energy barrier to rotation. For the carbaldehyde group, there is likely a low rotational barrier, with the most stable conformation being planar to maximize conjugation. While classical molecular dynamics (MD) simulations are more commonly used for large, flexible biomolecules, they can also be applied to smaller molecules to study their dynamics in different environments (e.g., in solution) and at various temperatures. For this compound, MD simulations could explore the vibrational motions and the conformational behavior of the aldehyde group over time, providing insight into how its structure fluctuates under thermal energy.
Applications in Advanced Materials and Systems
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
The pyrene (B120774) moiety is a well-established building block for materials used in organic electronics due to its high charge carrier mobility and strong blue fluorescence. researchgate.netuky.edu While direct studies on 8-Methylpyrene-1-carbaldehyde in OLEDs and OFETs are not extensively documented, its structural features and the performance of related compounds suggest its potential as a valuable precursor and component.
Derivatives of the closely related pyrene-1-carbaldehyde are utilized in the synthesis of hole-transporting materials (HTMs) for OLEDs. acs.org For instance, new functional pyridine-appended pyrene derivatives have been synthesized through condensation reactions with pyrene-1-carbaldehyde. acs.org In these materials, the pyrene unit acts as an electron donor. acs.org Such materials have demonstrated stable performance and low efficiency roll-off in OLED devices. acs.org The presence of the methyl group in this compound could further tune the electronic properties and solubility of the resulting HTMs.
In the realm of OFETs, the performance of organic semiconductors is highly dependent on their molecular packing in the solid state. uky.edu Asymmetric functionalization of the pyrene core has been explored to control these packing motifs. rsc.orgrsc.org For example, asymmetrically substituted pyrene derivatives have been synthesized and investigated for their FET characteristics. rsc.orgrsc.org The substitution pattern of this compound, with functional groups at the 1 and 8 positions, could lead to unique intermolecular interactions and favorable charge transport pathways. Pyrene-fused perylene (B46583) diimides have shown p-type mobility as high as 1.13 cm²/V·s in OFET devices. nih.gov The ability to modify the pyrene core at specific positions is crucial for developing high-performance semiconductors for OFETs. researchgate.net
Table 1: Performance of an OLED Device Using a Pyrene-Pyridine-Based Hole-Transporting Material (HTM) Derived from Pyrene-1-carbaldehyde
This table is illustrative of the potential application and performance of materials derived from pyrene-carbaldehydes.
| Parameter | Value |
| HTM | Py-Br (2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine) |
| Maximum Luminance | 17,300 cd/m² |
| Maximum Current Efficiency | 27.6 cd/A |
| Maximum External Quantum Efficiency (EQE) | 9% (at 3500 cd/m²) |
| Efficiency Roll-off (1000 to 10,000 cd/m²) | 7% |
Chemical Sensing Platforms
The intense fluorescence of the pyrene core is highly sensitive to its local environment, making pyrene derivatives excellent candidates for chemical sensors. rsc.org The aldehyde group of this compound is a key feature, allowing it to be readily converted into various sensing moieties through reactions like Schiff base formation.
The principle behind many pyrene-based fluorescent chemosensors is the change in fluorescence intensity ("turn-on" or "turn-off") or a shift in emission wavelength upon binding to a specific analyte. nih.govacs.org The carbaldehyde group can be reacted with various molecules containing primary amine groups to create specific receptors for different analytes.
For example, a novel fluorescent sensor for mercury (II) ions was developed by synthesizing 1-pyrenecarboxaldehyde (B26117) thiosemicarbazone. researchgate.net The binding of Hg²⁺ to the thiosemicarbazone moiety resulted in an enhanced fluorescence monomer emission. researchgate.net Similarly, a long-wavelength "turn-on" fluorescent chemosensor for Hg²⁺ was created by reacting pyrene-1-carbaldehyde with 5-Phenyl-1,3,4-thiadiazol-2-amine. nih.govacs.org This sensor exhibited a new emission peak at 607 nm upon interaction with Hg²⁺, with a color change observable by the naked eye. nih.govacs.org
These examples demonstrate a clear pathway for the application of this compound in creating highly selective and sensitive fluorescent chemosensors. The methyl group could influence the sensor's selectivity and photophysical properties.
Table 2: Examples of Fluorescent Chemosensors Derived from Pyrene-1-carbaldehyde
| Sensor Moiety | Target Analyte | Sensing Mechanism |
| Thiosemicarbazone | Mercury (II) | Fluorescence enhancement |
| Pyrene-acylhydrazone | Copper (II) | "Turn-on" fluorescence |
| Schiff base with 5-Phenyl-1,3,4-thiadiazol-2-amine | Mercury (II) | "Turn-on" fluorescence with red-shift |
Pyrene derivatives can be used to modify electrode surfaces, enhancing their sensitivity and selectivity for electrochemical sensing. mdpi.com The planar pyrene structure allows for strong π-π stacking interactions with the surface of carbon-based electrodes like graphene or carbon nanotubes. mdpi.com
While direct applications of this compound in electrochemical sensors are not widely reported, related compounds have been used to create effective sensing platforms. For instance, graphene foam electrodes modified with a pyrene-appended boronic acid have been developed for the quantum capacitance-based sensing of lactate. nih.gov In that study, pyrene-1-carboxaldehyde was used as a comparative molecule to understand the capacitance changes. nih.gov
Furthermore, the electrochemical oxidation of pyrene on a multiwalled carbon nanotube (MWCNT)-modified gold electrode has been shown to produce a redox-active quinone derivative. nih.govresearchgate.net This modified electrode was then used for the selective biosensing of hydrogen peroxide. nih.govresearchgate.net The aldehyde group in this compound offers a site for covalent attachment to electrode surfaces or for further functionalization to create specific recognition sites, thereby enabling the development of novel electrochemical sensors.
Optoelectronic Materials and Devices
The optoelectronic properties of pyrene derivatives are highly tunable through chemical modification. uky.edu The position and nature of substituents on the pyrene core have a significant impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its absorption and emission spectra. mdpi.comrsc.orgnih.gov This tunability makes them attractive for a range of optoelectronic devices beyond OLEDs and OFETs, such as solar cells and photodetectors. rsc.org
The introduction of substituents at different positions of the pyrene ring allows for the control of the molecular architecture and packing, which is a key factor for pyrene-based semiconductors. uky.edu The presence of an electron-donating methyl group and an electron-withdrawing carbaldehyde group in this compound is expected to create a push-pull system, which can lead to interesting photophysical properties, including intramolecular charge transfer (ICT) character in the excited state. This can result in red-shifted emission and sensitivity to the polarity of the environment.
Theoretical and experimental studies on various substituted pyrenes have shown that the photophysical and electrochemical properties can be finely tuned. rsc.orgrsc.org For example, the fluorescence quantum yields and radiative decay rates are sensitive to the substitution pattern. rsc.org The unique 1,8-substitution of this compound could lead to specific optoelectronic properties that are distinct from the more commonly studied 1,3,6,8- or 2,7-substituted pyrenes. mdpi.comnih.gov
Catalytic Systems and Photocatalysis
Pyrene and its derivatives have emerged as promising candidates in the field of catalysis and photocatalysis. elsevierpure.com Their ability to absorb light and participate in energy or electron transfer processes makes them suitable as photosensitizers. elsevierpure.com
Recent research has demonstrated the use of pyrene-based covalent organic frameworks (COFs) for the photocatalytic production of hydrogen peroxide (H₂O₂). nih.gov Theoretical calculations have shown that the pyrene unit is more active for H₂O₂ production compared to other aromatic units. nih.gov The distribution of pyrene units over a large surface area in the COF structure was found to be crucial for the catalytic performance. nih.gov
Furthermore, a zinc-cyclam complex functionalized with a pyrene moiety has been shown to be a robust catalyst for the electroreduction of CO₂ to CO. acs.org In this system, the redox-active pyrene facilitates electron transfer, while the zinc center acts as a Lewis acid to bind and activate CO₂. acs.org Metal-free photoredox catalysts built upon a pyrene core have also been developed for carbon-carbon bond-forming reactions, such as the reductive coupling of aromatic carbonyls and imines under blue LED irradiation. bohrium.com These findings suggest that this compound could serve as a valuable building block for designing novel catalytic and photocatalytic systems.
Molecular Switches and Logic Gates
Molecular switches are molecules that can be reversibly interconverted between two or more stable states in response to external stimuli such as light, heat, or chemical signals. This property makes them fundamental components for the development of molecular-scale logic gates and memory elements.
Pyrene derivatives have been incorporated into various molecular switch designs. nih.gov For example, a diarylethene-based photo-switch has been functionalized with pyrene units at its termini. nih.gov The fluorescence of the pyrene moieties allows for sensitive monitoring of the photo-switching process, as the open and closed forms of the switch exhibit different interactions with the pyrene units. nih.gov The "closed" planar form of the diarylethene can engage in aromatic stacking with the pyrene, altering its emission properties. nih.gov
The aldehyde functionality of this compound provides a straightforward way to integrate it into such systems. For example, it can be used to synthesize Schiff bases, which themselves can act as photo- or chemo-responsive switches. The reversible nature of the imine bond under certain conditions, or the photoisomerization of the C=N bond, can be harnessed for switching applications. The unique electronic and steric properties conferred by the 1,8-substitution pattern could lead to novel switching behaviors and functionalities.
Supramolecular Chemistry and Self Assembly
π-Stacking Interactions in Crystal Engineering and Solution
π-stacking is a dominant non-covalent interaction for pyrene (B120774) and its derivatives, profoundly influencing their solid-state packing and aggregation in solution. While specific crystal structure data for 8-Methylpyrene-1-carbaldehyde is not extensively detailed in the literature, a comprehensive analysis of its parent compound, pyrene-1-carbaldehyde (PA), provides significant insight.
The crystal structure of pyrene-1-carbaldehyde has been determined to be in the triclinic system. nih.govresearchgate.net Its molecules arrange into infinite π-stacks with discernible dimeric pairs. nih.govresearchgate.net These arrangements are similar to aggregates observed for pyrene derivatives in solution. nih.gov Within these stacks, two types of interacting dimers, paired and offset, are observed. researchgate.net The average inter-planar distance between molecules is a critical parameter that influences the electronic and photophysical properties of the material. nih.gov For pyrene-1-carbaldehyde, these distances are sensitive to external pressure, leading to piezochromic effects. nih.govresearchgate.net
The introduction of a methyl group at the 8-position of the pyrene core in this compound is expected to introduce steric effects that modify the π-stacking arrangement compared to the unsubstituted parent molecule. This substitution can alter the inter-planar distance and the degree of overlap between the aromatic cores, which in turn would affect the material's properties. Studies on other substituted pyrenes have shown that even subtle changes to the peripheral groups can significantly alter crystal packing motifs. For instance, the introduction of BN-moieties or methylthio groups into a pyrene framework leads to vastly different solid-state structures, preventing or modifying classical π-stacking interactions. acs.orgnih.gov Therefore, the 8-methyl group likely influences the geometry of the π-stacked columns, potentially creating a less cofacially overlapped structure than that observed for pyrene-1-carbaldehyde.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7711 (2) |
| b (Å) | 8.8341 (3) |
| c (Å) | 9.1432 (3) |
| α (°) | 66.438 (3) |
| β (°) | 81.650 (3) |
| γ (°) | 72.500 (3) |
| Volume (ų) | 552.19 (3) |
Host-Guest Chemistry with Pyrene-Carbaldehyde Moieties
The pyrene-carbaldehyde framework is an active participant in host-guest chemistry, capable of acting as a guest that binds to various macrocyclic hosts. This compound is noted to form host-guest complexes with hosts such as cyclodextrins and cucurbiturils. vulcanchem.com This capability stems from the hydrophobic nature and dimensions of the pyrene moiety, which allow it to fit within the cavities of suitable host molecules.
Cyclodextrins (CDs), which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for pyrene derivatives in aqueous media. researchgate.netthno.org The binding is primarily driven by hydrophobic and van der Waals interactions between the pyrene guest and the nonpolar CD cavity. thno.org The size of the cyclodextrin (B1172386) cavity is crucial for stable complex formation; the pyrene unit fits well within the cavities of β-CD and γ-CD. rsc.org Upon encapsulation, the photophysical properties of the pyrene derivative, particularly its fluorescence, are often modified, which forms the basis for molecular sensing applications. researchgate.net
Beyond cyclodextrins, other macrocycles like calixarenes can also serve as hosts for pyrene-containing molecules. researchgate.net The aldehyde group on the pyrene ring can also participate in more specific interactions, such as hydrogen bonding, with functional groups on the host molecule, further stabilizing the host-guest assembly.
| Host Molecule Class | Example Hosts | Primary Driving Forces for Complexation |
|---|---|---|
| Cyclodextrins | α-CD, β-CD, γ-CD | Hydrophobic interactions, van der Waals forces |
| Cucurbiturils | Cucurbit[n]urils | Hydrophobic interactions, ion-dipole interactions |
| Calixarenes | p-tert-butylcalix[n]arenes | π-π interactions, CH-π interactions, hydrophobic interactions |
Non-Covalent Functionalization of Nanomaterials (e.g., Carbon Nanotubes, Graphene)
A significant application of pyrene derivatives in supramolecular chemistry is the non-covalent functionalization of carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene. rsc.orgnih.gov This strategy leverages the strong, specific, and directional π-π stacking interactions between the extended aromatic system of the pyrene core and the graphitic surface of the nanomaterial. nih.gov This interaction is robust and allows for the stable anchoring of pyrene-containing molecules onto the nanomaterial surface without disrupting its intrinsic electronic properties, which is a major advantage over covalent functionalization methods. researchgate.net
This compound is well-suited for this purpose. The pyrene moiety acts as an effective "anchor," while the carbaldehyde group serves as a versatile chemical handle for the subsequent attachment of other molecules or polymers. This approach is widely used to improve the dispersibility of CNTs in water or organic solvents, a critical step for their processing and application in various fields. rsc.orgresearchgate.net By attaching hydrophilic polymers to the carbaldehyde group, the resulting pyrene-functionalized polymer can wrap around the CNT, rendering it soluble and stable against aggregation. rsc.org This method has been instrumental in developing CNT-based materials for applications in electronics and biomedicine. rsc.orgnih.gov
| Nanomaterial | Interaction with Pyrene Core | Key Benefits of Functionalization |
|---|---|---|
| Carbon Nanotubes (SWCNTs, MWCNTs) | π-π stacking | Improved solubility/dispersion, enables further chemical modification, preserves electronic properties |
| Graphene/Graphene Oxide | π-π stacking | Enhanced dispersion in solvents, surface property modification, platform for sensor development |
| Carbon Nano-onions (CNOs) | π-π stacking | Attachment of fluorescent probes for bioimaging, improved biocompatibility |
Design of Chiral Supramolecular Assemblies
The creation of chiral superstructures from molecular components is a central goal in supramolecular chemistry, with applications in asymmetric catalysis, chiral sensing, and materials science. magtech.com.cnmagtech.com.cn Achiral molecules, such as this compound, can be used to construct chiral assemblies through a process known as supramolecular chirality transfer. nih.gov In this approach, the chirality of the final assembly is not derived from the inherent chirality of the building block itself, but is induced by its interaction with other chiral molecules or external chiral influences (e.g., a chiral solvent or template). nih.govresearchgate.net
The self-assembly of this compound with a chiral molecular partner can lead to the formation of ordered, helical, or twisted nanostructures. nih.gov The planarity of the pyrene core facilitates ordered stacking, while the carbaldehyde group provides a site for directional interactions, such as the formation of Schiff bases with chiral amines. This covalent but reversible linkage can direct the spatial arrangement of the pyrene units into a preferred handedness, effectively transferring the point chirality of the partner molecule to the entire supramolecular polymer. The resulting chiral aggregates often exhibit unique chiroptical properties, such as induced circular dichroism (CD) signals, which can be used to monitor the assembly process and probe the structure of the chiral material. magtech.com.cn
Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 8-Methylpyrene-1-carbaldehyde in solution. oup.comlibretexts.org By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule. pressbooks.pubuwindsor.ca
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are fundamental for initial characterization. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present. The aldehydic proton (-CHO) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5-10.0 ppm. pressbooks.pub For the closely related pyrene-1-carbaldehyde, the aldehyde proton signal is reported at 10.00 ppm. researchgate.net The aromatic protons on the pyrene (B120774) core will resonate in the range of δ 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns being influenced by the positions of the methyl and aldehyde substituents. The methyl group protons are expected to produce a singlet in the upfield region, characteristic of alkyl protons attached to an aromatic ring.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. libretexts.org The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of δ 190-200 ppm. The sp²-hybridized carbons of the pyrene ring will appear between δ 120-150 ppm, while the methyl group carbon will resonate in the upfield region, generally below δ 30 ppm.
For more complex structural assignments and to resolve any ambiguities from 1D spectra, two-dimensional (2D) NMR experiments are employed. mdpi.com Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to trace the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. This network of correlations allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the methyl and carbaldehyde groups on the pyrene framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | 190 - 200 |
| Aromatic Protons (Pyrene Core) | 7.0 - 9.0 | 120 - 150 |
| Methyl Protons (-CH₃) | 2.0 - 3.0 | 20 - 30 |
Note: These are predicted ranges based on typical values for similar functional groups and related pyrene derivatives.
Mass Spectrometry Techniques (e.g., LC-MS, GC-MS) for Molecular Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to identify its metabolites. researchgate.net When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides a highly sensitive and specific method for analysis. tandfonline.com
In a typical mass spectrum of a polycyclic aromatic hydrocarbon, the molecular ion peak (M⁺) is often the most intense peak (the base peak) due to the stability of the aromatic system. tandfonline.com For this compound (C₁₈H₁₂O), the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Electron ionization (EI) is a common ionization method used in GC-MS. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aldehydes, characteristic fragmentation pathways include the loss of a hydrogen atom to form a stable acylium ion ([M-H]⁺) and the loss of the entire formyl radical ([M-CHO]⁺ or [M-29]⁺). libretexts.orglibretexts.orgtutorchase.com The stability of the resulting pyrenyl cation would make these fragmentation pathways favorable.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₁₈H₁₂O]⁺ | 244.09 | Molecular Ion (M⁺) |
| [C₁₈H₁₁O]⁺ | 243.08 | Loss of a hydrogen atom ([M-H]⁺) |
| [C₁₇H₁₁]⁺ | 215.09 | Loss of the formyl radical ([M-CHO]⁺) |
Note: The m/z values are calculated based on the most abundant isotopes.
LC-MS is particularly useful for the analysis of metabolites of this compound. In biological systems, PAHs can undergo oxidative metabolism, and LC-MS is well-suited for identifying more polar, non-volatile metabolites that are not amenable to GC analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state of this compound. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's properties.
The crystal structure of the closely related pyrene-1-carbaldehyde has been studied, revealing that the molecules pack in infinite π-stacks with discernible dimeric units. researchgate.net A similar packing arrangement is anticipated for this compound, where the planar pyrene cores would facilitate significant π-π stacking interactions. The presence of the methyl group at the 8-position may introduce steric effects that could subtly alter the packing arrangement compared to the unsubstituted analog.
Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield a detailed crystallographic information file (CIF), containing the unit cell parameters (a, b, c, α, β, γ), space group, and atomic coordinates. This data allows for the visualization of the molecular structure and the analysis of non-covalent interactions, such as C-H···π and π-π stacking, which govern the supramolecular architecture in the solid state. nih.govsemanticscholar.org
Table 3: Illustrative Crystallographic Data for a Pyrene Derivative (Pyrene-1-carbaldehyde)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5 |
| b (Å) | 8.0 |
| c (Å) | 10.0 |
| α (°) | 95 |
| β (°) | 100 |
| γ (°) | 110 |
| Volume (ų) | 650 |
Note: This data is for pyrene-1-carbaldehyde and serves as an example of the type of information obtained from X-ray crystallography. Actual values for this compound would need to be determined experimentally.
Electrochemistry: Cyclic Voltammetry and Redox Behavior
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. scielo.br CV provides information about the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively. rsc.org
A cyclic voltammogram of this compound would typically show one or more oxidation peaks corresponding to the removal of electrons from the π-system. The reversibility of these redox processes provides insight into the stability of the resulting radical ions. acs.org
Table 4: Comparative Oxidation Potentials of Pyrene Derivatives
| Compound | First Oxidation Potential (Eox vs. Fc/Fc⁺) | Effect of Substituent |
| Pyrene | ~1.2 V | Reference |
| 1-Methylpyrene (B1203753) | Lower than pyrene | Electron-donating |
| Pyrene-1-carbaldehyde | Higher than pyrene | Electron-withdrawing |
| This compound | Intermediate | Combined effects |
Note: These are representative values and can vary depending on the experimental conditions (solvent, electrolyte, scan rate). The potential is often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Future Research Directions and Potential Impact
Asymmetric Functionalization and Chiral Pyrene (B120774) Systems
The development of chiral materials based on pyrene is a burgeoning field with potential applications in asymmetric catalysis, chiroptical devices, and organic electronics. worktribe.comworktribe.com A key future direction for 8-Methylpyrene-1-carbaldehyde lies in its use as a precursor for novel chiral pyrene systems. While direct electrophilic substitution of the pyrene core typically occurs at the 1, 3, 6, and 8 positions, methods for functionalizing the K-region (positions 4, 5, 9, and 10) have been developed. researchgate.netrsc.orgrsc.org
Future research could focus on the selective, non-statistical asymmetric functionalization of the K-region of the this compound scaffold. rsc.org Introducing different substituents at the 4, 5, 9, or 10 positions would break the molecule's symmetry, leading to inherently chiral structures. The existing methyl and carbaldehyde groups could play a crucial role in directing this functionalization or could be modified post-synthesis. The synthesis of inherently chiral pyrenophanes, where a bridge connects the 1 and 6 positions, has been demonstrated to create stable enantiomers with unique chiroptical properties, a strategy that could be adapted for derivatives of this compound. acs.org The creation of such chiral pyrene-based helicenes and other twisted structures could lead to materials with strong circularly polarized luminescence (CPL), a property highly sought after for next-generation displays and spintronics. acs.orgnih.gov
Integration into Bio-Related Systems and Bioprobes
Pyrene derivatives have been widely explored as fluorescent probes for studying biological systems, including the structural identification of DNA, proteins, and lipids. rsc.orgresearchgate.net Their long fluorescence lifetime and sensitivity to the microenvironment make them excellent reporters of molecular interactions and conformational changes. rsc.orgnih.gov
A significant avenue for this compound is its development into sophisticated bioprobes. The carbaldehyde group serves as a reactive handle for covalent attachment to biomolecules. For instance, it can react with primary amine groups on proteins or modified DNA/RNA to form a stable linkage, allowing the pyrene unit to be precisely positioned within a biological system. This could be used to:
Probe Protein Conformation: By attaching the pyrene derivative to a specific site on a protein, changes in the protein's folding or binding to other molecules could be monitored through changes in the pyrene's fluorescence emission. nih.gov
Investigate DNA/RNA Interactions: Pyrene-calixarene conjugates have been shown to insert into the grooves of double-stranded DNA and RNA with high affinity, allowing for the detection of nucleic acids at nanomolar concentrations. rsc.org Derivatives of this compound could be similarly integrated into larger host molecules to create sensitive probes for specific nucleic acid sequences.
Cellular Imaging: The excellent cell permeability of many pyrene derivatives makes them suitable for bioimaging applications. researchgate.net Future work could involve modifying this compound to target specific organelles, such as mitochondria, enabling the study of cellular processes in real-time. consensus.app
Exploration of Novel Excimer-Based Sensing Mechanisms
The formation of pyrene excimers provides a powerful mechanism for ratiometric fluorescent sensing, where the ratio of excimer to monomer emission is used to detect an analyte. nih.gov This approach offers built-in self-calibration, enhancing the reliability of the sensor. Research has demonstrated the use of pyrene excimers in detecting metal ions like Hg(II) and Ag(I), as well as explosive compounds like TNT and picric acid. rsc.orgscispace.comresearchgate.netrsc.org
For this compound, future research can focus on creating advanced sensors by designing systems where analyte binding modulates intramolecular excimer formation. This can be achieved by synthesizing molecules containing two this compound units connected by a flexible linker.
"Turn-On/Turn-Off" Sensors: The linker could be designed to hold the two pyrene units apart in the absence of an analyte (monomer emission dominates). Upon binding the target analyte, a conformational change in the linker could bring the pyrenes together, leading to a strong excimer emission (a "turn-on" sensor). nih.gov Conversely, a system could be designed to start with strong excimer emission that is disrupted upon analyte binding ("turn-off"). rsc.orgscispace.com
Logic Gates: The distinct monomer and excimer emission bands can be used as separate output signals, allowing for the construction of molecular-level logic gates (e.g., INHIBITION or IMPLICATION gates) based on the presence or absence of different chemical inputs. rsc.orgresearchgate.net The specific substitution pattern of this compound could influence the stacking arrangement and thus the sensitivity and selectivity of such sensors.
Development of Multi-Stimuli Responsive Materials
"Smart" materials that change their properties in response to external stimuli are at the forefront of materials science. Pyrene derivatives have been shown to exhibit responsiveness to multiple stimuli, including mechanical force (mechanochromism), solvents (solvatochromism), acid (acidochromism), and temperature. rsc.orgscispace.comrsc.org
The unique electronic nature of this compound, with its donor-acceptor character, makes it a promising candidate for creating multi-stimuli responsive materials.
Chromism: The response of core-expanded pyrenes to stimuli has been shown to be tunable by subtle changes in substitution. rsc.orgscispace.com The methyl and aldehyde groups on this compound could be modified to fine-tune its response to acid or mechanical shearing, potentially leading to materials that change color or fluorescence under different conditions.
Sensor Arrays: A fluorescent probe based on cyclopolymers and pyrene-ended salts has been shown to respond to chloride anions, organic bases, temperature, and nitro-compounds. acs.org This demonstrates the potential for creating single-compound sensors capable of detecting multiple analytes or environmental changes. Research into polymers incorporating the this compound unit could yield similarly versatile systems.
Self-Regenerating Sensors: Some pyrene-based acid sensors have demonstrated the ability to be ambiently reversible over time without requiring the addition of a base, a self-regenerating property that is highly desirable for practical applications. rsc.org
Table 1: Potential Applications based on Future Research Directions
| Research Direction | Potential Application | Key Enabling Feature of this compound |
|---|---|---|
| Asymmetric Functionalization | Chiral electronics, circularly polarized LEDs, asymmetric catalysis. | Scaffold for creating non-planar, inherently chiral pyrene systems. acs.orgacs.org |
| Integration into Bio-Systems | DNA/RNA sensors, protein conformational probes, targeted cell imaging. | Reactive aldehyde group for covalent attachment to biomolecules. rsc.orgresearchgate.net |
| Excimer-Based Sensing | Ratiometric detection of metal ions, explosives, and other analytes. | Ability to form analyte-sensitive intramolecular excimers when dimerized. rsc.orgrsc.org |
| Multi-Stimuli Materials | "Smart" coatings, rewritable materials, multi-analyte sensors. | Donor-acceptor structure tunable for responsiveness to various stimuli. rsc.orgacs.org |
| Computational-Experimental Synergy | Accelerated design of novel sensors and materials with tailored properties. | Well-defined structure suitable for accurate theoretical modeling. researchgate.networktribe.com |
Enhanced Computational-Experimental Synergy for Design Principles
The advancement of all the above research areas can be significantly accelerated by a synergistic approach combining experimental synthesis and characterization with computational modeling. researchgate.net Quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the properties of pyrene derivatives. researchgate.networktribe.com
For this compound, this synergy would be invaluable:
Predicting Properties: Computational studies can predict the geometric and electronic structures, HOMO-LUMO energy gaps, and absorption/emission spectra of new derivatives before they are synthesized. researchgate.netrsc.org This allows researchers to screen potential candidates for desired properties, such as specific absorption wavelengths or responsiveness to certain analytes, saving significant time and resources.
Elucidating Mechanisms: When a pyrene-based sensor shows a response to an analyte, computational modeling can help elucidate the exact binding mode and the mechanism behind the change in fluorescence. rsc.orgscispace.comresearchgate.net For example, calculations can reveal the different binding sites and conformations that explain complex, non-linear changes in fluorescence during titrations. rsc.orgresearchgate.net
Guiding Synthesis: By understanding the nature of the molecular orbitals involved in electronic transitions, researchers can make more informed decisions about where to place substituents on the pyrene core to achieve specific photophysical outcomes. worktribe.com For instance, the observation that substitution at the 2 and 7 positions of pyrene affects its electronic states differently than substitution at the 1-position provides a clear design principle for tuning its optical properties. worktribe.com Applying these computational insights to the this compound framework will be crucial for rationally designing the next generation of pyrene-based materials.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Formylation | POCl₃/DMF, 70°C | 65 | 95% |
| Methylation | CH₃I, K₂CO₃, DMF | 78 | 98% |
Basic: What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aldehyde proton (δ 9.8–10.2 ppm) and methyl group (δ 2.3–2.6 ppm). Pyrene aromatic protons appear as multiplet signals (δ 7.8–8.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbon (δ 190–200 ppm) and methyl carbon (δ 20–25 ppm).
- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular ion peaks. For example, calculated [M+H]⁺ for C₁₈H₁₂O: 245.1; observed: 245.0 .
- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹).
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation : Compare results across multiple techniques (e.g., NMR, MS, X-ray crystallography). Discrepancies in NMR shifts may arise from solvent effects or impurities.
- Computational Validation : Perform DFT calculations (e.g., Gaussian09) to simulate NMR spectra and compare with experimental data .
- Collaborative Analysis : Discuss findings with peers to identify overlooked variables (e.g., humidity during IR analysis) .
Advanced: What computational modeling approaches are suitable for studying this compound’s electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potentials, and absorption spectra. Compare with experimental UV-Vis data.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior.
- Software Tools : Gaussian, ORCA, or VASP for simulations. Validate models against crystallographic data if available.
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .
- Storage : Keep in amber vials at –20°C under inert atmosphere (N₂ or Ar) to prevent oxidation.
- Spill Management : Neutralize aldehydes with sodium bisulfite solution and dispose via hazardous waste protocols .
Advanced: How can researchers investigate the compound’s photostability for applications in optoelectronics?
Methodological Answer:
- Experimental Design :
- Expose solutions (e.g., in THF) to UV light (254–365 nm) and monitor degradation via UV-Vis spectroscopy at timed intervals.
- Compare with control samples stored in darkness.
- Data Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify byproducts via LC-MS.
- Mitigation Strategies : Introduce electron-donating substituents or encapsulation in polymer matrices to enhance stability.
Q. Table 2: Photostability Under UV Exposure
| Time (h) | Absorbance (λ_max) | Degradation (%) |
|---|---|---|
| 0 | 1.25 | 0 |
| 24 | 0.89 | 28.8 |
Advanced: How to resolve conflicting reactivity data in cross-coupling reactions involving this compound?
Methodological Answer:
- Controlled Experiments : Systematically vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (polar vs. nonpolar).
- Kinetic Studies : Use in-situ IR or NMR to track reaction progress and identify intermediates.
- Literature Comparison : Reconcile results with prior studies on pyrene aldehydes, noting differences in substituent effects .
Basic: What are best practices for documenting and reporting synthetic procedures?
Methodological Answer:
- Structure : Follow IUPAC guidelines and include sections for reagents, equipment, step-by-step methods, and characterization data .
- Reproducibility : Specify exact conditions (e.g., “stirred at 70°C for 12 h” instead of “heated overnight”).
- Data Archiving : Deposit raw spectra in repositories like Figshare or institutional databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
